molecular formula C13H15ClN4O2 B1390107 [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride CAS No. 1185302-44-6

[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride

Cat. No.: B1390107
CAS No.: 1185302-44-6
M. Wt: 294.74 g/mol
InChI Key: ZYBQOWCVVRYHSR-UHFFFAOYSA-N
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Description

[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of isoquinoline, oxadiazole, and amine functionalities, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride typically involves multiple steps:

    Formation of the Isoquinoline Derivative: The initial step involves the preparation of the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Oxadiazole Ring Formation: The next step is the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting the isoquinoline derivative with a nitrile oxide, which is generated in situ from a hydroxylamine and a chlorinated compound.

    Amine Introduction:

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine: The non-hydrochloride form of the compound.

    [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine acetate: An acetate salt form of the compound.

    [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine sulfate: A sulfate salt form of the compound.

Uniqueness

The hydrochloride form of the compound is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in biological and medicinal research.

Properties

IUPAC Name

[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2.ClH/c14-7-11-15-12(19-16-11)13(18)17-6-5-9-3-1-2-4-10(9)8-17;/h1-4H,5-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBQOWCVVRYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride
Reactant of Route 2
[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride
Reactant of Route 3
[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride
Reactant of Route 4
[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride
Reactant of Route 6
[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride

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